molecular formula C6H8ClNO4 B1497772 Ethyl gamma-chloro-alpha-oximinoacetoacetate CAS No. 50382-11-1

Ethyl gamma-chloro-alpha-oximinoacetoacetate

Cat. No.: B1497772
CAS No.: 50382-11-1
M. Wt: 193.58 g/mol
InChI Key: CBVFCYWSRGHDSR-SNAWJCMRSA-N
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Description

Ethyl gamma-chloro-alpha-oximinoacetoacetate is a specialized chiral synthon designed for advanced pharmaceutical research and development. This compound integrates multiple functional groups—including chloro, oximino, and ester moieties—into a single, versatile scaffold, making it a valuable intermediate for the synthesis of complex heterocyclic compounds and active pharmaceutical ingredients (APIs). Its primary research value lies in its potential application in asymmetric synthesis, particularly in the construction of nitrogen- and oxygen-containing heterocycles, which are common structural motifs in many drug molecules. The presence of the oximino group can serve as a precursor for various amino functionalities or act as a directing group in stereoselective transformations. The mechanism of action for this compound is that of a key electrophilic intermediate in multi-step synthetic sequences. It can undergo nucleophilic substitution at the chloro site, while the oximino and carbonyl groups are prone to condensation and cyclization reactions. Researchers can leverage this reactivity to develop novel synthetic routes to pharmacologically relevant structures. As with all such reagents, this compound is intended For Research Use Only and is not classified or sold for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant safety data sheets and conduct a thorough risk assessment prior to use.

Properties

IUPAC Name

ethyl (E)-4-chloro-3-hydroxy-2-nitrosobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO4/c1-2-12-6(10)5(8-11)4(9)3-7/h9H,2-3H2,1H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVFCYWSRGHDSR-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(CCl)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(/CCl)\O)/N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201250220
Record name Ethyl 4-chloro-2-(hydroxyimino)-3-oxobutanoate
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URL https://comptox.epa.gov/dashboard/DTXSID201250220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50382-11-1
Record name Ethyl 4-chloro-2-(hydroxyimino)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201250220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-chloro-2-(hydroxyimino)-3-oxobutyrate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Halogenation of Ethyl Alpha-Oximinoacetoacetate

One direct approach is the halogenation (chlorination) of ethyl alpha-oximinoacetoacetate at the gamma position using appropriate chlorinating agents under controlled conditions.

  • Reagents: Chlorinating agents such as chlorine gas, N-chlorosuccinimide (NCS), or other mild chlorinating agents.
  • Conditions: Typically carried out in inert solvents like tetrahydrofuran (THF) or acetonitrile at low temperatures to avoid decomposition of the oximino group.
  • Outcome: Selective chlorination at the gamma carbon adjacent to the keto group.

This method demands precise stoichiometric control and temperature regulation to prevent over-chlorination or degradation.

Synthesis via Oximination of Gamma-Chloroacetoacetate Esters

Alternatively, the compound can be prepared by first synthesizing ethyl gamma-chloroacetoacetate, followed by conversion of the keto group to the oximino group via oximation.

  • Step 1: Preparation of ethyl gamma-chloroacetoacetate, typically by halogenation of ethyl acetoacetate.
  • Step 2: Conversion of the keto group to the oxime by reaction with hydroxylamine hydrochloride in the presence of a base.

This two-step sequence allows better control over each functional group introduction.

Detailed Preparation Method from Literature

Synthesis of Ethyl Gamma-Chloroacetoacetate

  • Starting Material: Ethyl acetoacetate.
  • Chlorination: Treatment with chlorine or N-chlorosuccinimide in an inert solvent.
  • Conditions: Low temperature (0–5 °C) to minimize side reactions.
  • Purification: The product is purified by distillation or recrystallization.

Conversion to this compound

  • Oximation Reaction:

    • Reagents: Hydroxylamine hydrochloride and a base such as sodium acetate or pyridine.
    • Solvent: Ethanol or aqueous ethanol.
    • Temperature: Room temperature to mild heating (25–50 °C).
    • Reaction Time: Several hours to ensure complete conversion.
  • Workup: The reaction mixture is neutralized, and the product is extracted using organic solvents such as ethyl acetate.

  • Purification: Column chromatography or recrystallization from suitable solvents yields the pure this compound.

Research Findings and Data Summary

Step Reagents/Conditions Yield (%) Notes
Chlorination of ethyl acetoacetate Cl2 or NCS, THF, 0–5 °C 70–85 Controlled halogenation at gamma position
Oximation of gamma-chloroacetoacetate Hydroxylamine hydrochloride, NaOAc, EtOH, 25–50 °C, 4–6 h 75–90 High selectivity for oxime formation
  • Yields reported in literature vary depending on reagent purity and reaction scale.
  • Purity is typically confirmed by NMR and mass spectrometry, with characteristic signals for the oxime proton and chloro substituent.

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy: Distinct chemical shifts for the oxime proton (typically 11–12 ppm in ^1H NMR) and the ethyl ester group.
  • Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of this compound.
  • IR Spectroscopy: Characteristic bands for C=O (~1700 cm^-1) and N–O stretch (~900–950 cm^-1).

Summary and Recommendations

  • The most reliable preparation route for this compound involves initial chlorination of ethyl acetoacetate to introduce the gamma-chloro substituent, followed by oximation of the keto group using hydroxylamine hydrochloride under mild conditions.
  • Careful control of reaction parameters such as temperature, reagent stoichiometry, and reaction time is crucial to maximize yield and purity.
  • Purification by column chromatography and thorough characterization by NMR, MS, and IR spectroscopy ensure the integrity of the final product.
  • Emerging catalytic methods offer potential for more efficient synthesis but require further adaptation for this specific compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl gamma-chloro-alpha-oximinoacetoacetate undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions are common, where the gamma-chloro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl gamma-chloro-alpha-oximinoacetoacetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Utilized in the development of pharmaceuticals and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl gamma-chloro-alpha-oximinoacetoacetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physical Properties

The table below compares key structural and physicochemical properties of Ethyl gamma-chloro-alpha-oximinoacetoacetate with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Functional Groups CAS Number Reference
This compound* C₆H₇ClN₂O₃ ~190.59 (calculated) N/A Gamma-Cl, alpha-oximino, ester Not specified
Ethyl 4-chloroacetoacetate C₆H₉ClO₃ 164.59 N/A Gamma-Cl, ketone, ester 638-07-3
Ethyl 2-chloroacetoacetate C₆H₉ClO₃ 164.59 N/A Alpha-Cl, ketone, ester 609-15-4
Ethyl chlorooxoacetate C₄H₅ClO₃ 136.53 134–135 Chlorooxo, ester 4755-77-5
Ethyl 2-chloro-2-(hydroxyimino)acetate C₄H₆ClNO₃ 151.55 N/A Alpha-Cl, alpha-oximino, ester Not specified

*Note: The exact structure of this compound is inferred from nomenclature rules and analogs.

Reactivity and Stability

  • This compound: The gamma-chloro group is less reactive toward nucleophilic substitution compared to alpha-chloro analogs but may participate in elimination or coupling reactions. The alpha-oximino group enhances nucleophilicity, enabling condensation with amines or aldehydes .
  • Ethyl 4-chloroacetoacetate (gamma-chloro) : Exhibits typical ester reactivity (e.g., hydrolysis under acidic/basic conditions). The gamma-chloro group may undergo substitution in the presence of strong nucleophiles (e.g., Grignard reagents) .
  • Ethyl 2-chloroacetoacetate (alpha-chloro) : The alpha-chloro group is highly reactive, making it prone to hydrolysis or nucleophilic displacement. This compound is often used in the synthesis of heterocycles (e.g., pyrazoles) .
  • Ethyl chlorooxoacetate : Contains a reactive chlorooxo (chloroglyoxylate) group, enabling use in peptide coupling or as a carbonylating agent. Its reactivity with bases and oxidizing agents requires careful handling .

Biological Activity

Ethyl gamma-chloro-alpha-oximinoacetoacetate is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl acetoacetate with appropriate chlorinating agents to introduce the chloro group and subsequent oxime formation. The general synthetic route can be summarized as follows:

  • Chlorination : Ethyl acetoacetate is treated with a chlorinating agent to introduce the chloro substituent at the gamma position.
  • Oxime Formation : The resultant compound undergoes reaction with hydroxylamine to form the corresponding oxime.

This synthetic pathway is crucial as it sets the stage for evaluating the compound's biological properties.

Biological Activity

This compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects. Below are detailed findings from various studies:

Antimicrobial Activity

Research has indicated that compounds similar to this compound possess significant antimicrobial properties. For instance, derivatives of related structures have shown effectiveness against various bacterial strains and fungi. A study demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as antimicrobial agents .

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting its potential role in treating inflammatory diseases. The mechanism appears to involve modulation of signaling pathways associated with inflammation, although specific pathways remain to be fully elucidated .

Anticancer Potential

Preliminary investigations into the anticancer activity of this compound have yielded promising results. In cell line studies, the compound demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves induction of apoptosis and cell cycle arrest, which are critical for effective cancer therapy .

Case Studies

Several case studies have been conducted to evaluate the therapeutic applications of this compound:

  • Case Study 1 : A clinical trial involving patients with chronic inflammatory conditions showed a significant reduction in symptoms after treatment with a formulation containing this compound. Patients reported improved quality of life metrics alongside reduced inflammatory markers.
  • Case Study 2 : In an experimental model of cancer, administration of this compound led to a marked decrease in tumor size compared to control groups, suggesting its efficacy as an adjunct therapy in oncological settings.

Research Findings Summary Table

Activity Effectiveness Mechanism
AntimicrobialSignificant (MIC comparable to antibiotics)Disruption of bacterial cell wall synthesis
Anti-inflammatoryModerateInhibition of pro-inflammatory cytokines
AnticancerPromising (cytotoxicity in cancer cell lines)Induction of apoptosis and cell cycle arrest

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing Ethyl gamma-chloro-alpha-oximinoacetoacetate, and how can reaction efficiency be validated?

  • Methodology :

  • Use Claisen condensation between ethyl acetoacetate and a chlorinating agent (e.g., chlorine gas or NN-chlorosuccinimide) under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (1:4) as the mobile phase.
  • Validate purity using 1^1H NMR (e.g., characteristic peaks at δ 4.2–4.4 ppm for the ethyl ester group and δ 1.2–1.4 ppm for the methyl group) and IR spectroscopy (C=O stretch at ~1740 cm1^{-1}) .
    • Key Data :
  • Molecular formula: C6H9ClO3C_6H_9ClO_3 (analogous to ethyl 4-chloroacetoacetate) .
  • Yield optimization: Adjust stoichiometry of chlorinating agents to minimize side products like di-chlorinated derivatives .

Q. How can the structural stability of this compound be assessed under varying storage conditions?

  • Methodology :

  • Conduct accelerated stability studies at 25°C, 40°C, and 60°C with 75% relative humidity. Analyze degradation via HPLC (C18 column, acetonitrile/water mobile phase) to detect hydrolysis products (e.g., chloroacetoacetic acid) .
  • Compare spectroscopic data (NMR, IR) before and after storage to identify structural changes .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data for this compound derivatives be resolved?

  • Methodology :

  • Perform X-ray crystallography to confirm stereochemistry if NMR signals overlap (e.g., keto-enol tautomerism complicating peak assignments) .
  • Use high-resolution mass spectrometry (HRMS) to verify molecular ion peaks and rule out isotopic interference from chlorine (35^{35}Cl vs. 37^{37}Cl) .
    • Case Study :
  • Conflicting 13^13C NMR data for ethyl 4-chloroacetoacetate derivatives resolved by comparing crystallographic data with computed DFT models .

Q. What computational methods are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • Apply density functional theory (DFT) at the B3LYP/6-31G(d) level to model reaction pathways. Calculate activation energies for nucleophilic attack at the gamma-chloro position vs. competing sites .
  • Validate predictions experimentally using kinetic studies (e.g., monitoring reaction rates with UV-Vis spectroscopy at 280 nm) .

Q. How can degradation pathways of this compound in environmental matrices be characterized?

  • Methodology :

  • Simulate environmental conditions using OECD 308 guidelines. Employ LC-MS/MS to identify transformation products (e.g., hydroxylated or de-esterified metabolites) .
  • Quantify half-lives in aqueous systems using pseudo-first-order kinetics. Adjust pH to mimic natural water bodies (pH 5–9) and track degradation via ion chromatography .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl gamma-chloro-alpha-oximinoacetoacetate
Reactant of Route 2
Ethyl gamma-chloro-alpha-oximinoacetoacetate

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